molecular formula C9H12N2O2 B1654908 Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- CAS No. 2908-80-7

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Cat. No. B1654908
CAS RN: 2908-80-7
M. Wt: 180.2 g/mol
InChI Key: FYUNLALTDJKUHL-UHFFFAOYSA-N
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Description

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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properties

CAS RN

2908-80-7

Product Name

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h3-6,12H,1-2H3,(H,10,13)

InChI Key

FYUNLALTDJKUHL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)O

Other CAS RN

2908-80-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 2 liter-flask were placed 100 g of diphosgene (trichloromethyl chloroformate), 1 liter of ethyl acetate and 109 g of p-aminophenol were added portionwise with stirring and cooling with ice-water. After completion of the addition, the mixture was warmed and refluxed for one hour. After cooling, 180 g of 50% aqueous dimethylamine solution were added dropwise while cooling with water and, after completion of the addition, stirring at room temperature was continued for 20 minutes. The resulting crystalline mass was filtered with suction, washed with water and thereafter dried to give 148 g of the end product as white crystal (yield: 82.1%). After recrystallization from a mixed solvent of acetone and methanol, the product showed of a melting point of 205°-6° C. The compound thus obtained was used in the following Preparation Examples 1 and 2.
[Compound]
Name
diphosgene (trichloromethyl chloroformate)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
109 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
180 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
82.1%

Synthesis routes and methods II

Procedure details

This is made as described in British Patent Spectification No. 999 862. Thus, p-aminophenol (30 g), dimethylcarbamoyl chloride (30 g), sodium hydrogen carbonate (28 g), and dry acetone (600 ml) are stirred and heated under reflux for 3 hours. The mixture is filtered hot and the filtrate is allowed to cool overnight. The crystals which form are filtered off to give the desired urea, m.pt. 205° C. (decomp.). as measured on a Kofler bench (British Patent Specification No. 999 862 reports m.pt. 205°-206° C.).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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